N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide
Description
N-{2-[(3-Hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a piperazine carboxamide derivative featuring a 3-hydroxyphenyl group linked via an amino-oxoethyl chain. This compound belongs to a class of molecules designed for pharmacological exploration, leveraging the piperazine scaffold’s versatility in drug discovery. While direct biological data for this compound are unavailable in the provided evidence, its structural analogues exhibit diverse activities, including antimicrobial, anesthetic, and antiviral properties .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(3-hydroxyanilino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C19H22N4O3/c24-17-8-4-5-15(13-17)21-18(25)14-20-19(26)23-11-9-22(10-12-23)16-6-2-1-3-7-16/h1-8,13,24H,9-12,14H2,(H,20,26)(H,21,25) |
InChI Key |
CHZDZQACNCCPTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-hydroxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with 4-phenylpiperazine to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl and piperazine rings can undergo substitution reactions with various electrophiles and nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenyl and piperazine compounds.
Scientific Research Applications
N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as protein kinases, which play a crucial role in cell signaling and regulation . By binding to these enzymes, the compound can modulate their activity and affect various cellular processes, including cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s core structure is shared with multiple analogues, differing primarily in substituents on the phenyl ring or piperazine moiety. Key comparisons include:
Key Research Findings and Implications
- Substituent-Driven SAR : Halogenated analogues (A2–A6) prioritize lipophilicity and stability, while hydroxyl/methoxy groups favor solubility and target engagement.
- Versatility of Piperazine Scaffold : The core structure supports diverse pharmacological activities, modulated by substituent choice.
- Unmet Needs : Direct biological data for the target compound are lacking; future studies should evaluate its binding to receptors like serotonin or dopamine transporters, given piperazine’s prevalence in CNS drug design.
Biological Activity
N-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring, a carboxamide functional group, and a hydroxyphenyl substituent. Its unique structure contributes to its biological activity, particularly through interactions with various biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N4O3 |
| Molecular Weight | 354.4 g/mol |
| Functional Groups | Piperazine, Carboxamide |
| Biological Classification | Anticancer Agent |
Preliminary studies indicate that this compound may act through multiple mechanisms:
- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown effectiveness as HDAC inhibitors, leading to differentiation and apoptosis in tumor cells .
- Anti-inflammatory Properties : The hydroxyphenyl group enhances interaction with biological targets, which may contribute to anti-inflammatory effects.
- Nucleophilic Substitution Reactions : The piperazine ring's nitrogen atoms can participate in nucleophilic reactions, potentially interacting with various cellular pathways.
Anticancer Activity
Research has focused on the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:
- Case Study 1 : A study evaluated the compound's effect on human breast cancer cells, revealing a significant reduction in cell viability at concentrations above 10 µM.
- Case Study 2 : Another investigation into its impact on colon cancer cells showed that treatment with the compound resulted in increased apoptosis markers compared to control groups.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with proteins and enzymes. These studies typically involve:
- Molecular Docking : Computational models have predicted strong binding affinities with key targets involved in cancer progression.
- Binding Assays : Experimental assays confirm the predicted interactions, validating the compound's potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
